Sapropterin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de sapropterina implica varios pasos, comenzando con la L-arabinosa. El proceso incluye glicosilación, yodación, reducción, desyodación, hidrólisis del enlace glucosídico y eliminación de grupos alquilo para obtener 5-desoxi-L-ribosa. Este intermedio se hace reaccionar posteriormente para obtener L-eritrobiopterina, que finalmente se reduce a clorhidrato de sapropterina .

Métodos de producción industrial

La producción industrial de clorhidrato de sapropterina dihidrocloruro implica una ruta sintética similar, pero está optimizada para la producción a gran escala. El proceso está diseñado para ser económicamente viable, con condiciones de reacción suaves y operaciones simples para reducir los costes .

Análisis De Reacciones Químicas

Tipos de reacciones

La sapropterina experimenta varias reacciones químicas, incluyendo oxidación, reducción e hidroxilación. Como coenzima, reacciona con el oxígeno molecular para formar un intermedio de oxígeno activo que puede hidrolizar sustratos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones de la sapropterina incluyen oxígeno molecular, NADH y varias hidroxilasas. Las reacciones suelen tener lugar en condiciones suaves para preservar la integridad del compuesto .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran a la sapropterina incluyen tirosina, L-dopa y 5-hidroxitriptófano, que son esenciales para la síntesis de neurotransmisores .

Aplicaciones Científicas De Investigación

Short-term Benefits

Research indicates that sapropterin can significantly lower blood phenylalanine concentrations and increase dietary tolerance in responsive PKU patients. Notable clinical trials include:

- Levy et al. (2007) : A double-blind study involving 89 participants showed a mean reduction in blood phenylalanine levels of 245 μmol/L after 6 weeks of treatment with this compound at 10 mg/kg/day compared to placebo .

- Burton et al. (2015) : Another study confirmed that this compound treatment resulted in increased protein tolerance and improved metabolic control .

Long-term Outcomes

While short-term benefits are well-documented, evidence regarding long-term outcomes remains limited. Some studies suggest that ongoing treatment may help maintain lower phenylalanine levels and improve quality of life, but comprehensive long-term data is still needed .

Case Studies and Observational Data

Several observational studies have provided insights into the real-world effectiveness of this compound:

- Longo et al. (2015) : Reported improvements in dietary habits and reduced caregiver burden among families managing PKU after initiating this compound therapy .

- Aldámiz-Echevarría et al. (2015) : Highlighted significant changes in food patterns and overall dietary quality among children with PKU on this compound .

Summary of Clinical Trials

| Study | Population | Intervention | Primary Outcome |

|---|---|---|---|

| Levy et al. (2007) | 89 adults/children with PKU | This compound 10 mg/kg/day vs Placebo | Reduction in blood phenylalanine levels |

| Burton et al. (2015) | Various PKU patients | This compound at varying doses | Increased protein tolerance |

Broader Implications and Future Directions

Beyond PKU, this compound's role as a BH4 analog opens avenues for research into other metabolic disorders where BH4 deficiency may play a role. Ongoing studies are investigating its potential applications in conditions such as:

Mecanismo De Acción

La sapropterina actúa como cofactor para varias enzimas hidroxilasas, incluyendo fenilalanina-4-hidroxilasa, tirosina hidroxilasa y triptófano hidroxilasa . Facilita la conversión de fenilalanina a tirosina, tirosina a L-dopa y triptófano a 5-hidroxitriptófano. Estas reacciones son cruciales para la síntesis de neurotransmisores como la serotonina, la dopamina y el óxido nítrico .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

La sapropterina es única en su función como cofactor para múltiples enzimas hidroxilasas, lo que la hace esencial para la síntesis de varios neurotransmisores. Su capacidad para reducir los niveles de fenilalanina en sangre en pacientes con PKU la diferencia de otros tratamientos .

Actividad Biológica

Sapropterin dihydrochloride, a synthetic formulation of tetrahydrobiopterin (BH4), is primarily utilized in the treatment of phenylketonuria (PKU), a metabolic disorder characterized by elevated levels of phenylalanine in the blood. This article explores the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings.

This compound acts as a cofactor for the enzyme phenylalanine hydroxylase (PAH), which is essential for the conversion of phenylalanine to tyrosine. In patients with PKU, mutations in the PAH gene lead to reduced enzyme activity, resulting in hyperphenylalaninemia. By enhancing the residual activity of mutant PAH enzymes, this compound facilitates the metabolism of phenylalanine, thereby lowering its concentration in the blood.

Short-Term Studies

Several clinical trials have demonstrated the effectiveness of this compound in reducing blood phenylalanine levels and increasing dietary tolerance. For instance:

- Trial 1 : A study involving 89 participants showed that administration of 10 mg/kg/day this compound resulted in a significant decrease in blood phenylalanine concentration, with a mean difference of -238.80 μmol/L (95% CI: -343.09 to -134.51) compared to placebo .

- Trial 2 : Another trial with 46 children receiving 20 mg/kg/day resulted in a non-significant reduction in blood phenylalanine levels (-51.90 μmol/L; 95% CI: -197.27 to 93.47) but reported a significant increase in phenylalanine tolerance (mean difference: 18.00 mg/kg/day; 95% CI: 12.28 to 23.72) .

Long-Term Studies

The SPARK trial evaluated the long-term effects of this compound over an extended period:

- Initial Phase : The first 26 weeks showed that adding this compound to a Phe-restricted diet significantly improved Phe tolerance by approximately 30.5 mg/kg/day (95% CI: 18.7–42.3 mg/kg/day; p < 0.001) .

- Extension Phase : Over an additional 36 months, patients continued to show increased dietary tolerance and maintained lower blood Phe levels, confirming the sustained efficacy of this compound .

Safety Profile

The safety profile of this compound has been assessed across multiple studies:

- Common adverse events include abdominal pain, diarrhea, and vomiting . A meta-analysis indicated that serious adverse events were rare, with no significant long-term effects on physical growth parameters observed .

- In a large safety assessment involving nearly 5,000 cases from the FAERS database, potential unexpected adverse events included gastroesophageal reflux disease and nephrolithiasis .

Case Studies and Observational Data

Observational studies have further supported the clinical findings:

- A review highlighted that after two years of treatment, approximately 78% of participants experienced increased phenylalanine tolerance, with some able to consume an unrestricted diet .

- Specific case studies reported that patients treated with this compound could achieve dietary flexibility previously unattainable under strict Phe-restricted diets .

Summary Table of Key Findings

| Study/Trial | Population Size | Dosage | Key Findings |

|---|---|---|---|

| Trial 1 | 89 | 10 mg/kg/day | Mean decrease in Phe: -238.80 μmol/L |

| Trial 2 | 46 | 20 mg/kg/day | Increased Phe tolerance: +18.00 mg/kg/day |

| SPARK Initial | Varies | Up to 20 mg/kg/day | Increased Phe tolerance: +30.5 mg/kg/day |

| SPARK Extension | 51 | Up to 20 mg/kg/day | Sustained improvements over 36 months |

Propiedades

IUPAC Name |

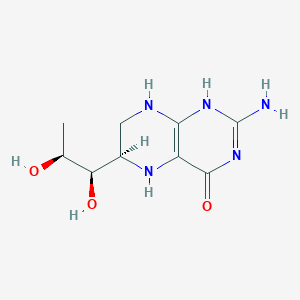

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041138 | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20 mg/mL (dichloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62989-33-7 | |

| Record name | Sapropterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapropterin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPROPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |

| Record name | Sapropterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrobiopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sapropterin interact with its target and what are the downstream effects?

A1: this compound functions as a pharmacological chaperone and cofactor for phenylalanine hydroxylase (PAH) [, , ]. PAH is the enzyme responsible for converting phenylalanine (Phe) to tyrosine [, ]. In individuals with phenylketonuria (PKU), PAH activity is reduced due to genetic mutations, leading to Phe accumulation [, ]. This compound binds to specific PAH mutants, stabilizing the enzyme's structure and increasing its activity [, ]. This results in enhanced Phe metabolism and a reduction in blood Phe levels [, , ].

Q2: Beyond its role in PKU, what other therapeutic applications are being explored for this compound?

A2: Research suggests this compound may offer therapeutic benefits beyond PKU. Studies show this compound can improve endothelial function by promoting nitric oxide synthesis, potentially mitigating conditions like pulmonary hypertension and cardiovascular disease [, , ]. Additionally, preliminary findings indicate that this compound could address neurotransmitter imbalances in specific cases of treatment-resistant depression, although further research is necessary [, ].

Q3: What is the molecular formula and weight of this compound dihydrochloride?

A3: The molecular formula of this compound dihydrochloride is C9H15N5O3 · 2HCl, and its molecular weight is 338.19 g/mol.

Q4: What is the primary clinical application of this compound?

A5: this compound is primarily prescribed for managing phenylketonuria (PKU) [, ]. It is particularly effective in individuals with BH4-responsive PKU, where it helps reduce blood phenylalanine levels and may improve dietary phenylalanine tolerance [, ].

Q5: How is this compound's efficacy determined in individuals with PKU?

A6: this compound responsiveness is typically assessed using a BH4 loading test [, , , ]. Patients receive a controlled dose of this compound, and their blood phenylalanine levels are monitored [, , , ]. A decrease of 30% or more in blood phenylalanine levels after this compound administration is generally considered a positive response, indicating potential benefit from long-term treatment [, , , ].

Q6: Are there specific genotypes associated with a better response to this compound in PKU patients?

A7: Research suggests that certain genotypes are linked to a more favorable response to this compound. Specifically, patients with milder forms of PKU and those with mutations associated with residual PAH activity tend to demonstrate greater responsiveness to this compound therapy [, ]. Genotype analysis can be a valuable tool in predicting the likelihood of a beneficial response to this compound.

Q7: Are there challenges in formulating this compound for oral administration?

A8: Yes, this compound can be chemically unstable in solution, presenting challenges for formulation [, ]. To enhance its stability, manufacturers have developed specific formulations like Kuvan®, a shelf-stable, readily soluble oral tablet [, ].

Q8: What strategies are being explored to further improve the bioavailability and stability of this compound?

A9: Ongoing research aims to optimize this compound formulations for enhanced stability and bioavailability. One approach involves incorporating absorption enhancers, such as organic carboxylic acids like tartaric acid and citric acid, into the formulation []. These enhancers can improve drug solubility and absorption in the gastrointestinal tract, potentially leading to greater therapeutic efficacy.

Q9: What are some future directions in this compound research?

A9: Future research on this compound will likely focus on optimizing treatment protocols for PKU, exploring its potential in other therapeutic areas like cardiovascular and neuropsychiatric disorders, and developing novel drug delivery systems to improve its efficacy and patient convenience.

Q10: Are there ongoing research efforts to identify biomarkers that could predict this compound responsiveness?

A12: Yes, identifying reliable biomarkers to predict this compound responsiveness is an active area of research. Currently, genotype analysis and the BH4 loading test are the primary tools for assessing potential response, but these methods have limitations [, , , ]. Finding more precise and readily accessible biomarkers would significantly improve the personalization of this compound therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.